molecular formula C16H16BrNO3 B2512164 N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide CAS No. 302806-81-1

N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B2512164
M. Wt: 350.212
InChI Key: HQCQWKIVXMVETJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various N-substituted propanamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, highlighting its utility as a fluorescent ATRP initiator in polymerizations of acrylates . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was achieved through a multi-step process involving esterification, hydrazide formation, and subsequent cyclization, with the final step being a reaction with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH . These methods demonstrate the versatility of synthetic approaches in creating propanamide derivatives with potential lipoxygenase inhibitory activity.

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of the coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system, providing detailed geometric parameters . Conformational polymorphism was observed in N-(4'-methoxyphenyl)-3-bromothiobenzamide, with three distinct polymorphs identified, each with unique intermolecular interactions and stability at room temperature . The molecular conformation and stability of these polymorphs were further supported by computational data on rotational barriers .

Chemical Reactions Analysis

The reactivity of these propanamide derivatives is influenced by their molecular structure. The presence of substituents such as bromine and methoxy groups can facilitate further chemical transformations. For instance, the halogenated hydrocarbon amination reaction was used to produce N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, showcasing the compound's potential for biological activity against Mycobacterium phlei . The chemical reactivity of these compounds is crucial for their potential as pharmaceutical agents, as seen in the synthesis of antibacterial and antifungal agents from N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxy-naphthalen-2-yl) propanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted propanamides are closely related to their molecular structures. The polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide displayed different spectroscopic properties and thermal behaviors, as evidenced by FT Raman, FTIR, UV/Vis spectroscopy, and differential scanning calorimetry . These properties are indicative of the potential for diverse applications, including the development of materials with specific optical properties. The stability and intermolecular interactions of these compounds, as revealed by their crystal structures and spectroscopic data, are essential for understanding their behavior in biological systems and their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activities

Bromophenol derivatives, including compounds similar to N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide, have shown promising anticancer activities. For instance, a study on a novel bromophenol derivative (BOS-102) indicated significant anticancer activities against human lung cancer cell lines. BOS-102 effectively induced cell cycle arrest and apoptosis in cancer cells through the deactivation of the PI3K/Akt pathway and activation of the MAPK signaling pathway (Guo et al., 2018).

Photochemistry and Crystal Structures

Research into the photochemistry and crystal structures of monothioimides, which include compounds structurally related to N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide, has been conducted. This research provides insights into the molecular conformations and reactions under photochemical conditions, which are significant for understanding the behavior of such compounds (Fu et al., 1998).

Reactivity and Product Formation

The reactivity of similar bromophenol derivatives has been studied, particularly focusing on the deprotonation reactions and product formation. This includes research on the selective formation of different products from the same molecule under varying conditions, which is crucial for the synthesis of biologically active molecules (Pandolfi et al., 2019).

Antibacterial Properties

Certain bromophenol derivatives have demonstrated antibacterial properties. Studies on compounds from marine algae, which share structural similarities with N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide, showed moderate antibacterial activities. This indicates potential applications of such compounds in developing new antibacterial agents (Xu et al., 2003).

Molecular Imaging Applications

Research has also been conducted on the development of radioligands for imaging purposes, using compounds similar to N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide. These studies focus on creating radioligands for positron emission tomography (PET) imaging, particularly for targeting androgen receptors in prostate cancer (Gao et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This would involve a discussion on potential future research directions, applications, and improvements for the compound.


Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s important to note that handling chemicals should always be done following safety protocols and under professional supervision.


properties

IUPAC Name

N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCQWKIVXMVETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(4-methoxyphenoxy)propanamide

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